molecular formula C16H21F3N2O3 B13555525 Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate

Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate

Cat. No.: B13555525
M. Wt: 346.34 g/mol
InChI Key: UCVHIGJDSKSIIS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a trifluoromethoxyphenyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with trifluoromethoxyphenyl compounds under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities. The trifluoromethoxy group is known to influence the pharmacokinetic properties of molecules, making them more lipophilic and potentially enhancing their ability to cross biological membranes .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a valuable scaffold for the development of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain receptors or enzymes, influencing their activity. The piperazine ring provides a flexible scaffold that can adopt various conformations, allowing for optimal interactions with target molecules .

Properties

Molecular Formula

C16H21F3N2O3

Molecular Weight

346.34 g/mol

IUPAC Name

tert-butyl 3-[3-(trifluoromethoxy)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-8-7-20-13(10-21)11-5-4-6-12(9-11)23-16(17,18)19/h4-6,9,13,20H,7-8,10H2,1-3H3

InChI Key

UCVHIGJDSKSIIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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